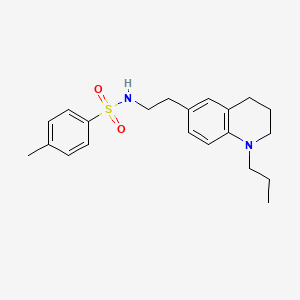
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to a tetrahydroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Alkylation: The tetrahydroquinoline core is then alkylated with a suitable alkyl halide to introduce the propyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated tetrahydroquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The tetrahydroquinoline moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide: can be compared with other sulfonamides and tetrahydroquinoline derivatives.
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Tetrahydroquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
- The combination of the sulfonamide group with the tetrahydroquinoline moiety makes this compound unique. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The unique structure of this compound suggests potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₈N₂O₂S, with a molecular weight of 338.5 g/mol. Its structure includes a sulfonamide group attached to a tetrahydroquinoline moiety, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂O₂S |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 955777-87-4 |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. A study highlighted the efficacy of certain tetrahydroquinoline derivatives in inhibiting tumor growth in vitro and in vivo, suggesting that this compound may possess similar properties .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It potentially inhibits key enzymes involved in DNA replication and repair.
- Receptor Modulation : The sulfonamide group may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Study 1: Antitumor Activity
In a comparative study of novel tetrahydroquinoline derivatives, compounds similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin. For example:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|
| Compound A | 3 | More potent |
| Compound B | 10 | Less potent |
| Doxorubicin | 37.5 | Reference |
This suggests that the compound could be a candidate for further development as an anticancer agent .
Study 2: Neuroprotective Effects
Another area of interest is the neuroprotective potential of tetrahydroquinoline derivatives. Research has indicated that these compounds can exhibit antioxidant properties and inhibit neuroinflammatory processes. The potential for this compound to protect neuronal cells from oxidative stress warrants further investigation.
特性
IUPAC Name |
4-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-3-14-23-15-4-5-19-16-18(8-11-21(19)23)12-13-22-26(24,25)20-9-6-17(2)7-10-20/h6-11,16,22H,3-5,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSPMHBMSJIBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














